Synthesis of Trifluoromethyl Cyclohexyl Derivatives: One study details a stepwise Robinson annulation approach to synthesize various fluorinated cyclohexane derivatives, including 4-fluoro-4-(trifluoromethyl)-3-hydroxy-3-phenylcyclohexanone, from commercially available pentafluoropropiophenone. [ [] ] This methodology could potentially be adapted for the synthesis of [4-(Trifluoromethyl)cyclohexyl]methanamine.
Pd-catalyzed Ar-SCF3 Coupling: A novel Pd-catalyzed method enables the formation of aryl trifluoromethyl sulfides (ArSCF3) under mild conditions, utilizing AgSCF3 and a dialkylbiarylphosphine ligand. [ [] ] This approach offers a new route to incorporating the trifluoromethylthio group into diverse aromatic systems, potentially paving the way for future synthetic explorations of [4-(Trifluoromethyl)cyclohexyl]methanamine derivatives.
DGAT-1 Inhibitors: Several studies focus on the development of diacylglycerol acyltransferase-1 (DGAT-1) inhibitors featuring the [4-(trifluoromethyl)cyclohexyl] moiety, such as 2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid (KR-69232). [ [], [] ] These inhibitors demonstrate potential therapeutic use against metabolic disorders like obesity and diabetes.
Neuropeptide Y Y5-Receptor Antagonists: The development of selective neuropeptide Y Y5-receptor antagonists, such as N-(2-hydroxy-tert-butyl)(4-[4-[3-(trifluoromethyl)phenyl]imidazol-2-yl]cyclohexyl)carboxamide (20), utilizes the [4-(trifluoromethyl)cyclohexyl] moiety to achieve improved oral pharmacokinetic profiles and reduced hERG channel affinity compared to earlier lead structures. [ [] ] These compounds hold promise for treating obesity by antagonizing neuropeptide Y's stimulation of food intake.
CCR5 Receptor Antagonists: The CCR5 receptor antagonist 4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690) exemplifies the use of the [4-(trifluoromethyl)phenyl] moiety in designing potent HIV entry inhibitors. [ [] ] This highlights the importance of trifluoromethyl-containing groups in medicinal chemistry.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6